- Dual kinase-bromodomain inhibitors, World Intellectual Property Organization, , ,

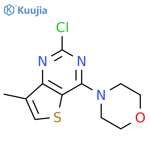

Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

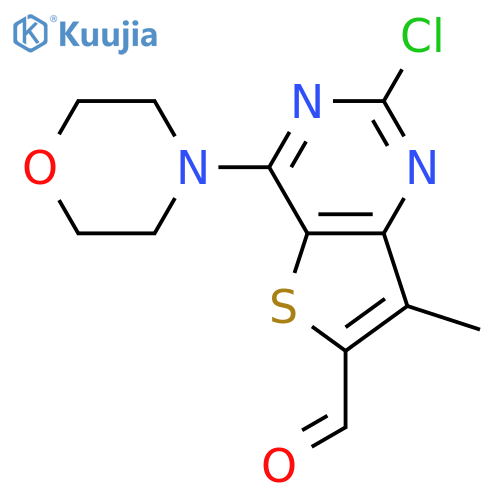

955979-02-9 structure

Nome do Produto:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)

- 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde

- DTXSID001143316

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- BCP14844

- CS-M2503

- 955979-02-9

- AKOS037649669

- DA-26400

- 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde

- PNFPJVXECCRKQD-UHFFFAOYSA-N

- Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

- 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

- CS-13126

- SCHEMBL190265

- Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

-

- Inchi: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3

- Chave InChI: PNFPJVXECCRKQD-UHFFFAOYSA-N

- SMILES: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl

Propriedades Computadas

- Massa Exacta: 297.0338755g/mol

- Massa monoisotópica: 297.0338755g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 2

- Complexidade: 343

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 83.6Ų

- XLogP3: 2.5

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM338030-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 1g |

$1400 | 2024-07-18 | |

| TRC | T430623-10mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 10mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T430623-1mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 1mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$683 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 100mg |

¥3549.00 | 2024-04-24 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$700 | 2024-07-18 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$986 | 2021-08-18 | |

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$420 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 250mg |

¥6825.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 1g |

¥11830.00 | 2024-04-24 |

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -10 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

Referência

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; < -10 °C; 2 h, < -10 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

Referência

- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,

Synthetic Routes 4

Condições de reacção

1.1 2 h, 190 °C

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

Referência

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 24 h, reflux; cooled

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

Referência

- Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; 2 h, < -8 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

Referência

- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor, Organic Process Research & Development, 2015, 19(3), 416-426

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Water ; -78 °C; 2 h, -78 °C → -40 °C

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referência

- Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2011, 54(21), 7579-7587

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -70 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

Referência

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials

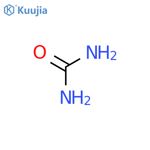

- Urea

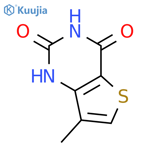

- 7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione

- 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine

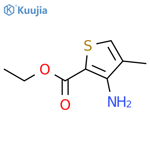

- Ethyl 3-amino-4-methylthiophene-2-carboxylate

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Literatura Relacionada

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-) Produtos relacionados

- 876372-52-0(6-Bromo-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine)

- 149991-64-0(4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester)

- 703-95-7(5-Fluoroorotic acid)

- 2229601-72-1(5-(1H-1,2,4-triazol-3-yl)-1,2-oxazole-3-carboxylic acid)

- 2171946-65-7(1-(2,2-difluoropropyl)cyclopropane-1-carbaldehyde)

- 1216116-02-7(2-Isopropylbenzo[d]thiazol-6-ol)

- 1207052-26-3(N-3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl-2-methylpropanamide)

- 194804-85-8(4-Amino-2,3-difluorobenzoic acid)

- 2649022-64-8(4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride)

- 2172606-46-9(4-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-methylbut-2-enoic acid)

Fornecedores recomendados

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente

Jinan Hanyu Chemical Co.,Ltd.

Membro Ouro

CN Fornecedor

A granel